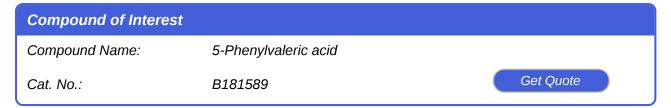


# Spectroscopic Profile of 5-Phenylvaleric Acid: A Technical Guide

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This guide provides a comprehensive overview of the key spectroscopic data for **5- phenylvaleric acid**, tailored for researchers, scientists, and professionals in drug development.

The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental methodologies.

## **Spectroscopic Data Summary**

The following tables summarize the quantitative spectroscopic data obtained for **5- phenylvaleric acid**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data



Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
-СООН	~11.05	Singlet (broad)	1H
Aromatic-H	7.28 - 7.11	Multiplet	5H
-CH <sub>2</sub> - (alpha to phenyl)	~2.62	Triplet	2H
-CH <sub>2</sub> - (alpha to - COOH)	~2.35	Triplet	2H
-CH <sub>2</sub> - (beta and gamma)	1.75 - 1.59	Multiplet	4H

Data sourced from a 90 MHz spectrum in CDCl $_3$ [1]. A 600 MHz spectrum in H $_2$ O is also available[2][3].

#### <sup>13</sup>C NMR Data

Assignment	Chemical Shift (δ) in ppm
-C=O	~179
Aromatic C (quaternary)	~142
Aromatic C-H	~128
Aromatic C-H	~126
-CH <sub>2</sub> - (alpha to phenyl)	~35
-CH <sub>2</sub> - (alpha to -COOH)	~34
-CH <sub>2</sub> - (beta to -COOH)	~31
-CH <sub>2</sub> - (gamma to -COOH)	~25

Note: Specific peak values for <sup>13</sup>C NMR were not explicitly detailed in the initial search but are generally expected in these regions for this structure[4][5].



Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Very broad
~3030	C-H (Aromatic)	Stretch
~2930	C-H (Aliphatic)	Stretch
~1710	C=O (Carboxylic Acid)	Strong, sharp
~1600, ~1500	C=C (Aromatic)	Ring stretch
~1450	C-H (Aliphatic)	Bend
~1280	C-O	Stretch
~930	О-Н	Out-of-plane bend

Gas-phase IR spectrum data is available from the NIST WebBook. The characteristic broad O-H stretch is a key feature for carboxylic acids.

## **Mass Spectrometry (MS)**

Electron Ionization (EI) Mass Spectrum



m/z	Relative Intensity (%)	Proposed Fragment
178	18.4	[M] <sup>+</sup> (Molecular Ion)
160	17.2	[M - H <sub>2</sub> O] <sup>+</sup>
132	8.6	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
117	7.9	[C <sub>9</sub> H <sub>9</sub> ]+
105	10.0	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
104	20.5	[C <sub>8</sub> H <sub>8</sub> ]+
92	21.1	[C7H8]+
91	100.0	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
65	9.6	[C₅H₅]+

Data obtained from electron ionization mass spectrometry. The molecular ion peak is observed at m/z 178. The base peak at m/z 91 is characteristic of a benzyl group.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for **5- phenylvaleric acid**.

## NMR Spectroscopy

- Sample Preparation: A small amount of **5-phenylvaleric acid** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (e.g., Bruker, JEOL) with a field strength typically ranging from 300 to 600 MHz.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-



noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon NMR spectrum, which results in singlets for all carbon atoms. A larger number of scans is usually required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are then referenced to the solvent peak or TMS.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Sample (ATR): A small amount of the solid 5-phenylvaleric acid is placed directly onto the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.
  - Solid Sample (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - Solution: The compound is dissolved in a suitable solvent (e.g., CCl<sub>4</sub>) that has minimal IR
    absorption in the regions of interest. The solution is then placed in an IR-transparent cell.
- Instrumentation: The sample is placed in the sample compartment of a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum (of the empty ATR crystal, KBr pellet, or solvent) is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

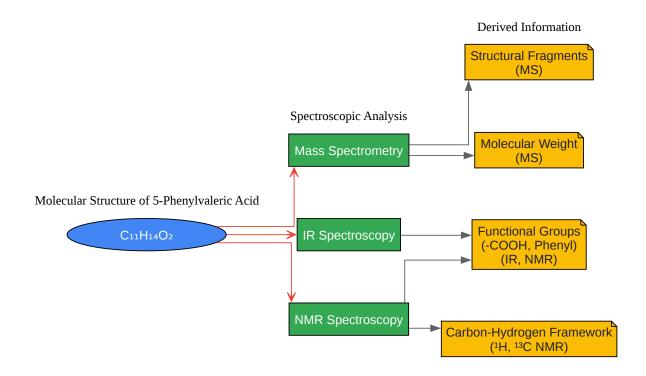
## **Mass Spectrometry**



- Sample Introduction and Ionization:
  - Electron Ionization (EI): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular
  ion peak confirms the molecular weight, and the fragmentation pattern provides structural
  information. For carboxylic acids, derivatization may be employed to improve ionization in
  techniques like liquid chromatography-mass spectrometry (LC-MS).

# Visualizations Logical Relationship of Spectroscopic Methods



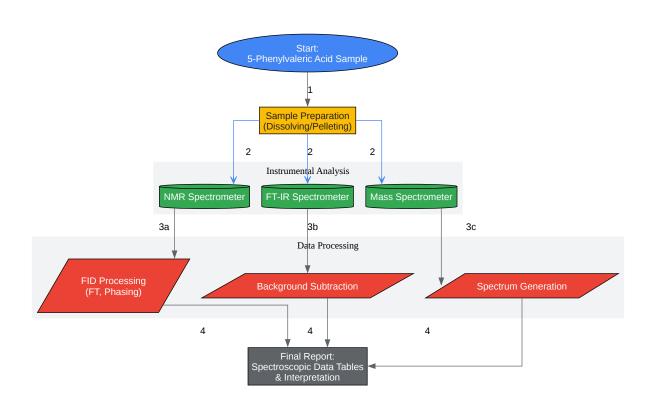


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Caption: Logical flow from molecular structure to spectroscopic methods and the information derived.

# **Experimental Workflow for Spectroscopic Analysis**





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Caption: A generalized workflow for the spectroscopic analysis of **5-phenylvaleric acid**.

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